molecular formula C14H16N2 B11767863 (1R,4S,7R)-rel-2-benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrile

(1R,4S,7R)-rel-2-benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrile

Cat. No.: B11767863
M. Wt: 212.29 g/mol
InChI Key: DMTKPZZTUOSAFQ-MGPQQGTHSA-N
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Description

(1R,4S,7R)-rel-2-benzyl-2-azabicyclo[221]heptane-7-carbonitrile is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4S,7R)-rel-2-benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrile typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core and the introduction of the benzyl and carbonitrile groups. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the bicyclic structure through intramolecular cyclization.

    Functional Group Transformations: Introduction of the benzyl and carbonitrile groups through nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Techniques such as crystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,4S,7R)-rel-2-benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrile undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonitrile groups to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions at the benzyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halides or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohols or ketones, while reduction may produce primary amines.

Scientific Research Applications

(1R,4S,7R)-rel-2-benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,4S,7R)-rel-2-benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrile involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Binding to enzymes or receptors, altering their activity.

    Pathways: Modulation of biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1R,4S,7R)-rel-2-benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrile include other bicyclic amines and nitriles, such as:

  • (1R,4S)-2-benzyl-2-azabicyclo[2.2.1]heptane
  • (1R,4S)-2-azabicyclo[2.2.1]heptane-7-carbonitrile

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.

This detailed article provides a comprehensive overview of (1R,4S,7R)-rel-2-benzyl-2-azabicyclo[221]heptane-7-carbonitrile, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

IUPAC Name

(1R,4S,7R)-2-benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrile

InChI

InChI=1S/C14H16N2/c15-8-13-12-6-7-14(13)16(10-12)9-11-4-2-1-3-5-11/h1-5,12-14H,6-7,9-10H2/t12-,13-,14-/m1/s1

InChI Key

DMTKPZZTUOSAFQ-MGPQQGTHSA-N

Isomeric SMILES

C1C[C@@H]2[C@@H]([C@H]1CN2CC3=CC=CC=C3)C#N

Canonical SMILES

C1CC2C(C1CN2CC3=CC=CC=C3)C#N

Origin of Product

United States

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